molecular formula C15H17NO3 B7458260 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid

3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid

Cat. No. B7458260
M. Wt: 259.30 g/mol
InChI Key: OCAUZGAWDLOLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid, also known as MNAp, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of naphthalene, which is a common aromatic hydrocarbon. MNAp has shown promise in a variety of research applications, including as a fluorescent probe for imaging and as a tool for studying protein interactions.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid is not fully understood, but it is believed to involve the binding of the compound to specific proteins. 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid has been shown to selectively bind to certain proteins, including histones and DNA-binding proteins. This binding may alter the conformation and activity of these proteins, leading to changes in cellular processes.
Biochemical and Physiological Effects:
3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to selectively bind to certain proteins, including histones and DNA-binding proteins. This binding may alter the conformation and activity of these proteins, leading to changes in cellular processes. 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid has also been shown to have antioxidant properties, which may be beneficial in certain disease states.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid in lab experiments is its selectivity for certain proteins. This allows for the targeted study of specific cellular processes. Additionally, 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid has fluorescent properties, which can be useful for imaging studies. However, one limitation of using 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid is its potential toxicity. Careful consideration should be given to the concentration and duration of exposure when using this compound in lab experiments.

Future Directions

There are many potential future directions for the study of 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid. One area of interest is the development of new fluorescent probes based on 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid. These probes could be used to study a wide range of cellular processes, including protein-protein interactions and signaling pathways. Additionally, the antioxidant properties of 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid could be further explored for their potential therapeutic applications. Finally, the development of more efficient synthesis methods for 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid could make this compound more widely available for research purposes.

Synthesis Methods

3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid can be synthesized using a multi-step process that involves the reaction of various chemical reagents. One common method involves the reaction of 2-methoxynaphthalene with formaldehyde and ammonium acetate to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to yield 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid.

Scientific Research Applications

3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid has been used in a variety of scientific research applications, including as a fluorescent probe for imaging. It has been shown to selectively bind to certain proteins and can be used to visualize their localization and interactions within cells. 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid has also been used as a tool for studying protein-protein interactions, as it can be used to monitor changes in protein conformation and dynamics.

properties

IUPAC Name

3-[(2-methoxynaphthalen-1-yl)methylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-19-14-7-6-11-4-2-3-5-12(11)13(14)10-16-9-8-15(17)18/h2-7,16H,8-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAUZGAWDLOLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid

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